1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c16-15(17,18)9-21-12(22)8-20(14(21)24)10-3-5-19(6-4-10)13(23)11-2-1-7-25-11/h1-2,7,10H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNPDMMMPSHHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an imidazolidine moiety, and a thiophene carbonyl group. Its molecular formula is with a molecular weight of approximately 348.44 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity and may influence its biological interactions.
Structural Formula
Antitumor Activity
Research indicates that similar imidazolidine derivatives exhibit significant antitumor properties. For instance, compounds designed based on the imidazolidine scaffold have shown inhibitory activity against various cancer cell lines. The specific activity of this compound against tumor cells remains to be fully elucidated but is anticipated based on the SAR studies of related compounds.
The biological mechanisms through which this compound exerts its effects may involve modulation of key signaling pathways implicated in tumor growth and immune response. Notably, derivatives of imidazolidine have been reported to inhibit lymphoid-specific tyrosine phosphatase (LYP), which plays a crucial role in T cell receptor signaling. This inhibition could potentially enhance T cell activation against tumors .
Anti-inflammatory Properties
In addition to antitumor activity, compounds with similar structures have demonstrated anti-inflammatory effects. For example, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), indicating potential use in treating autoimmune conditions .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperidine and imidazolidine rings significantly affect the biological activity of these compounds. For instance:
| Modification | Effect on Activity |
|---|---|
| Trifluoroethyl substitution | Increases lipophilicity and potential bioavailability |
| Thiophene carbonyl presence | Enhances binding affinity to target proteins |
| Variations in piperidine substituents | Alters selectivity towards specific receptors |
These insights suggest that careful structural modifications can optimize the therapeutic profile of this compound.
Study 1: Antitumor Efficacy
A recent study involving similar imidazolidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer types. The most potent analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines . Although specific data for this compound is lacking, its structural similarities suggest comparable efficacy.
Study 2: Immune Modulation
Another investigation focused on LYP inhibitors indicated that certain imidazolidine derivatives could modulate immune responses effectively. Compounds with similar scaffolds were shown to enhance T cell activation and reduce autoimmune responses . This positions this compound as a candidate for further exploration in immunotherapy.
Scientific Research Applications
Antimicrobial Properties
Research indicates that imidazolidine derivatives exhibit significant antimicrobial activities. A study evaluated various imidazolidine-2,4-dione derivatives for their ability to inhibit bacterial virulence factors in Pseudomonas aeruginosa. The results showed that certain derivatives could completely inhibit protease production and significantly reduce hemolysin levels at low concentrations . This suggests a potential application in developing new antibacterial agents.
Enzyme Inhibition
Another notable application of these compounds is their role as inhibitors of specific enzymes. For instance, derivatives have been explored as inhibitors of lipoxygenase (LYP), an enzyme implicated in inflammatory processes. The design and synthesis of these inhibitors have shown promising results in preclinical evaluations .
Case Study 1: Antibacterial Activity
A set of imidazolidine derivatives was synthesized and tested against Pseudomonas aeruginosa. The study highlighted that compounds with thiophene and piperidine moieties exhibited enhanced inhibition of virulence factors like protease and hemolysin. Notably, one compound demonstrated a 96.4% reduction in pyocyanin production at a concentration of 1 mg/ml .
| Compound | Protease Inhibition | Hemolysin Inhibition | Pyocyanin Inhibition |
|---|---|---|---|
| 4c | Complete | Complete | 75% |
| 4j | Complete | 90% | 80% |
| 12a | Complete | Complete | 96.4% |
Case Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory potential of imidazolidine derivatives, it was found that specific compounds could effectively inhibit lipoxygenase activity. This inhibition suggests a pathway for developing anti-inflammatory drugs targeting conditions like asthma and arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Piperidine Derivatives
Key Compounds:
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine ()
- Structure : Combines a thiophene-acetyl group and a 1,2,4-oxadiazole ring on piperidine.
- Comparison : Replaces the imidazolidine-dione with an oxadiazole, which may enhance metabolic stability but reduce hydrogen-bonding capacity. Molecular weight (359.46 g/mol) is lower than the target compound, suggesting differences in solubility .
MK88: 1-(Thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione ()
- Structure : Features a trifluoromethylphenyl group and a diketone system.
- Comparison : The trifluoromethyl group in MK88 provides stronger electron-withdrawing effects than the target’s trifluoroethyl group. The diketone moiety may confer distinct metal-binding properties compared to the imidazolidine-dione .
Fluorinated Substituents
Key Compounds:
Etaconazole and Propiconazole () Structure: Triazole-based pesticides with trifluoroethyl or trifluoromethyl groups. Comparison: The trifluoroethyl group in the target compound mirrors these agrochemicals’ fluorinated motifs, which resist oxidative degradation. fungal cytochrome P450) .
4-(2-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide () Structure: Contains a trifluoromethylphenyl group linked to a thiosemicarbazide. Comparison: The trifluoromethyl group here increases hydrophobic interactions, similar to the target’s trifluoroethyl group.
Heterocyclic Core Variations
Key Compounds:
Piperidine-1-ylmethanone with Thiazolyl Group () Structure: Incorporates a thiazolyl-thioxo group. This may influence solubility and target selectivity (e.g., kinase inhibitors vs. protease targets) .
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic Acid ()
Structural and Functional Comparison Table
Key Findings and Implications
- Thiophene-Piperidine Linkage : Common in agrochemicals and CNS drugs, this motif enhances target affinity but requires balancing with polar groups to optimize bioavailability .
- Trifluoroethyl vs.
- Imidazolidine-dione Core : Provides rigidity and hydrogen-bonding capacity, distinguishing it from thiazole or oxadiazole derivatives in target selectivity .
Q & A
Q. How to address batch-to-batch variability in synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., temperature, reagent purity) impacting yield .
- Quality-by-Design (QbD) : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
